molecular formula C15H16N2O3 B5113397 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

Cat. No.: B5113397
M. Wt: 272.30 g/mol
InChI Key: BJXWKDYLCKBAMS-UHFFFAOYSA-N
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Description

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between two nitrogen atoms and a trione functional group. The compound’s molecular formula is C15H16N2O3, and it has a molar mass of 272.29914 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The trione group can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-2,7-diazaspiro[4.4]nonan-3-one: Similar spirocyclic structure but with different functional groups.

    1-benzyl-1,6-diazaspiro[3.3]heptane: Smaller ring system with different reactivity.

    8-benzyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione: Contains an additional oxygen atom in the ring.

Uniqueness

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione is unique due to its specific combination of a spirocyclic structure and a trione functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16-12(18)7-15(14(16)20)8-13(19)17(10-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXWKDYLCKBAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2(C1=O)CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 1.82 g (10 mmol) 2-methyl-2,7diazaspiro[4.4]nonane-1,3,8-trione in 20 ml N,N-dimethylformamide was added gradually under a nitrogen atmosphere to 0.050 g (10.4 mmol) of 50% oil suspension of sodium hydride which had been previously washed twice with toluene and covered with 10 ml N,N-dimethylformamide. After stirring one hour there was added 1.40 g (11 mmol) of benzyl chloride and stirring was continued overnight at room temperature. After concentrating to a small volume in vacuo, the residue was diluted with 40 ml water and extracted twice with dichloromethane. The combined organic phase was washed with water, dried over magnesium sulfate, and evaporated to give a solid. Crystallization from toluene-hexane afforded 1.74 g of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione, mp 157°-158° C. 2-Methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane Dihydrochloride
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1.82 g
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 1.82 g (10 mmol) of 2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in 20 ml N,N-dimethylformamide was added gradually under a nitrogen atmosphere to 0.05 g (10.4 mmol) of 50% oil suspension of sodium hydride which had been previously washed twice with toluene and covered with 10 ml N,N-dimethylformamide. After stirring one hour there was added 1.40 g (11 mmol) of benzyl chloride and stirring was continued overnight at room temperature. After concentrating to a small volume in vacuo, the residue was diluted with 40 ml water and extracted twice with dichloromethane. The combined organic phase was washed with water, dried over magnesium sulfate, and evaporated to give a solid. Crystallization from toluene:hexane to afford 1.74 g of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, mp 157°-158° C.
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1.82 g
Type
reactant
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